N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-pyrimidin-2-ylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-1-4-9-7-10-5-2-6-11-7;;/h2,5-6H,1,3-4,8H2,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBJGRUZAWXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Aminopropyl Pyrimidin 2 Amine Dihydrochloride
Established Synthetic Pathways to the Core Pyrimidin-2-amine Scaffold
The construction of the foundational pyrimidin-2-amine ring system can be achieved through several reliable and well-documented methodologies, primarily involving condensation and multicomponent reactions.
Classical Condensation Reactions and Heterocycle Formation
The most traditional and widely employed method for the synthesis of the pyrimidin-2-amine core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine (B92328). This approach, often referred to as the Principal Synthesis, is a robust method for forming the heterocyclic ring.
The reaction typically proceeds by reacting a β-dicarbonyl compound, such as malondialdehyde or a derivative, with guanidine hydrochloride in the presence of a base like sodium ethoxide. The mechanism involves the initial formation of a Schiff base between one of the carbonyl groups and guanidine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidin-2-amine ring.
A variety of substrates can be utilized in this condensation, allowing for the introduction of different substituents onto the pyrimidine (B1678525) ring. The general reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| 1,3-Dicarbonyl Compound | Guanidine | Base (e.g., NaOEt), Alcohol | 2-Aminopyrimidine (B69317) derivative |
| β-Ketoester | Guanidine | Base, Reflux | Substituted 2-aminopyrimidin-4-one |
| Malononitrile | Guanidine | Base | 2,4-Diaminopyrimidine derivative |
This table illustrates common combinations of reactants for the classical synthesis of the pyrimidin-2-amine scaffold.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to the pyrimidin-2-amine scaffold by combining three or more reactants in a single synthetic operation. These reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials.
One notable MCR for the synthesis of pyrimidines is a variation of the Biginelli reaction. While the classical Biginelli reaction yields dihydropyrimidinones, modifications of this protocol allow for the synthesis of fully aromatic pyrimidines. For instance, a one-pot reaction of an aldehyde, a β-ketoester, and guanidine can be tailored to produce substituted 2-aminopyrimidines.
Recent advancements have also seen the development of transition metal-catalyzed MCRs for pyrimidine synthesis. For example, iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides has been reported to produce 2-aminopyrimidines. rsc.org These methods often provide access to a wider range of substitution patterns that may be difficult to achieve through classical condensation methods.
Functionalization and Aminopropyl Chain Introduction
Once the pyrimidin-2-amine core is established, the next critical step is the introduction of the 3-aminopropyl side chain at the N-2 position. This is typically achieved through N-alkylation strategies, which may require the use of protecting groups to ensure selectivity.
Strategies for N-Alkylation and Aminopropyl Chain Attachment
A common and effective method for introducing the aminopropyl chain is through a nucleophilic substitution reaction between 2-aminopyrimidine and a suitable three-carbon electrophile. A particularly useful approach involves a modified Gabriel synthesis. wikipedia.orgchemistrysteps.com In this method, 2-aminopyrimidine is reacted with N-(3-bromopropyl)phthalimide. The phthalimide (B116566) group serves as a protected form of the primary amine, preventing side reactions. The initial N-alkylation is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Following the successful alkylation of the 2-amino group of the pyrimidine ring, the phthalimide protecting group is removed to liberate the primary amine of the aminopropyl chain. This deprotection is commonly achieved by treatment with hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol (B145695), which leads to the formation of the desired N-(3-aminopropyl)pyrimidin-2-amine and phthalhydrazide (B32825) as a byproduct. wikipedia.org
An alternative strategy involves the reaction of 2-aminopyrimidine with 3-bromopropanenitrile. The resulting nitrile can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
| Alkylating Agent | Reaction Conditions | Deprotection/Reduction | Product |
| N-(3-bromopropyl)phthalimide | K2CO3, DMF | Hydrazine hydrate | N-(3-aminopropyl)pyrimidin-2-amine |
| 3-Bromopropanenitrile | Base | LiAlH4 or H2/Catalyst | N-(3-aminopropyl)pyrimidin-2-amine |
This table outlines two common strategies for the introduction of the aminopropyl chain onto the pyrimidin-2-amine scaffold.
Finally, to obtain the dihydrochloride (B599025) salt, the free base of N-(3-aminopropyl)pyrimidin-2-amine is treated with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol (B130326), leading to the precipitation of the desired salt.
Selective Derivatization of Amine Functionalities
N-(3-aminopropyl)pyrimidin-2-amine possesses two distinct amine functionalities: the endocyclic 2-amino group of the pyrimidine ring and the primary amino group of the propyl side chain. The selective derivatization of one of these amines in the presence of the other is a key challenge and is typically addressed through the use of orthogonal protecting group strategies.
The primary amine of the side chain is generally more nucleophilic and less sterically hindered than the 2-amino group of the pyrimidine ring. This inherent difference in reactivity can sometimes be exploited for selective reactions under carefully controlled conditions. However, for more reliable selectivity, protecting groups are employed.
A common strategy involves the selective protection of the more reactive primary amine with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting N-(3-aminopropyl)pyrimidin-2-amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions. nih.gov The resulting Boc-protected intermediate can then undergo further reactions at the 2-amino position of the pyrimidine ring. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to regenerate the primary amine. nih.gov
Alternatively, the 2-amino group can be protected, for example, as a carbamate, allowing for functionalization of the primary amine on the side chain. The choice of protecting group is crucial and depends on the desired reaction sequence and the stability of the protecting group to the subsequent reaction conditions.
| Protecting Group | Protection Reagent | Deprotection Conditions | Selectivity |
| Boc | Di-tert-butyl dicarbonate (Boc2O) | Acidic (e.g., TFA, HCl) | Preferentially protects the primary amine |
| Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H2, Pd/C) | Can be used to protect either amine |
This table summarizes common protecting groups used for the selective derivatization of amine functionalities.
Advanced Synthetic Approaches and Catalyst Applications
Modern synthetic organic chemistry has introduced a range of advanced catalytic methods that can be applied to the synthesis and functionalization of N-(3-aminopropyl)pyrimidin-2-amine and its derivatives. These methods often offer improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. nih.govresearchgate.netorganic-chemistry.org This reaction allows for the coupling of an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.orgias.ac.inresearchgate.net In the context of the synthesis of N-(3-aminopropyl)pyrimidin-2-amine, this methodology could be employed by reacting a protected 1,3-diaminopropane (B46017) with a 2-halopyrimidine. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.
Other transition metals, such as rhodium and iridium, have also been utilized in catalytic C-N bond-forming reactions. mdpi.comrsc.orgelsevierpure.com These catalysts can offer different reactivity and selectivity profiles compared to palladium and are an area of active research. For instance, iridium(I) complexes have been shown to catalyze C-N bond formation through a "borrowing hydrogen" strategy. rsc.orgbibliotekanauki.pl
Furthermore, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. For N-alkylation reactions, ammonium (B1175870) sulfate (B86663) supported on hydrothermal carbon has been reported as an efficient and reusable catalyst for the N-alkylation of pyrimidines. ias.ac.in Such catalysts offer a more sustainable approach to the synthesis of these important molecules.
| Catalytic System | Reaction Type | Key Features |
| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Forms C-N bonds between amines and heteroaryl halides. |
| Rhodium/Iridium Complexes | C-N Bond Formation | Offers alternative reactivity and selectivity to palladium. |
| Heterogeneous Catalysts | N-Alkylation | Recyclable and environmentally friendly. |
This table highlights advanced catalytic approaches applicable to the synthesis of N-substituted 2-aminopyrimidines.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen bonds, and are highly applicable to the derivatization of N-(3-aminopropyl)pyrimidin-2-amine. This methodology allows for the facile synthesis of N-aryl and N-heteroaryl derivatives, which are of significant interest in medicinal chemistry and materials science. nih.govwikipedia.org
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.
For the derivatization of a substrate like N-(3-aminopropyl)pyrimidin-2-amine, which possesses both a primary aliphatic amine and a secondary pyrimidinyl amine, regioselectivity can be a key challenge. The relative nucleophilicity and steric environment of the two amine groups will influence the site of arylation. However, by carefully selecting the reaction conditions and potentially using protecting groups, the desired selectivity can be achieved.
A typical experimental procedure for a Buchwald-Hartwig amination on an aminopyrimidine derivative involves the following steps:
An oven-dried reaction vessel is charged with the aminopyrimidine substrate, an aryl halide, a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst), and a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand).
A suitable anhydrous solvent, such as toluene (B28343) or dioxane, is added.
A base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is added to the mixture.
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with the progress monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by extraction and column chromatography.
The table below summarizes typical conditions and resulting yields for the Buchwald-Hartwig amination of various 2-aminopyrimidine derivatives with different aryl bromides, illustrating the scope of this transformation.
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-methoxybenzene | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 85 | nih.gov |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)2 / SPhos | K2CO3 | t-Amyl alcohol | 78 | |
| 2-Bromopyridine | Pd2(dba)3 / DavePhos | Cs2CO3 | Dioxane | 65 | |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)2 / RuPhos | K3PO4 | Toluene | 92 |
Organocatalytic and Heterogeneous Catalytic Methods
While palladium catalysis is highly effective, organocatalytic and heterogeneous catalytic methods offer attractive alternatives, often with benefits such as reduced metal contamination, milder reaction conditions, and catalyst recyclability.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the derivatization of N-(3-aminopropyl)pyrimidin-2-amine, organocatalysts can be employed in reactions such as Michael additions, Mannich reactions, and amidations. For instance, a chiral organocatalyst could facilitate the enantioselective addition of the primary amino group to an α,β-unsaturated carbonyl compound. The development of such reactions is a burgeoning field of research.
Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants. This often entails solid-supported catalysts, which can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst reuse. For C-N bond formation, supported palladium or copper catalysts can be utilized. For example, a palladium-on-charcoal (Pd/C) catalyst could be used for reductive amination reactions to introduce alkyl groups onto the primary amine of N-(3-aminopropyl)pyrimidin-2-amine.
The following table provides examples of organocatalytic and heterogeneous catalytic reactions that could be applied to the derivatization of N-(3-aminopropyl)pyrimidin-2-amine.
| Reaction Type | Catalyst | Reactant | Product Type | Potential Advantage |
| Michael Addition | Proline | α,β-Unsaturated Aldehyde | β-Amino Aldehyde | Metal-free, stereocontrol |
| Reductive Amination | Pd/C | Aldehyde/Ketone, H2 | Secondary/Tertiary Amine | Recyclable catalyst, clean reaction |
| Amidation | Carbodiimide (e.g., EDC) | Carboxylic Acid | Amide | Mild conditions, broad scope |
Stereoselective Synthesis and Chiral Modifications
The introduction of chirality into molecules is of paramount importance in drug discovery and development. Stereoselective synthesis and chiral modifications of N-(3-aminopropyl)pyrimidin-2-amine can lead to the generation of enantiomerically pure derivatives with potentially distinct biological activities.
One approach to achieve this is through the use of chiral catalysts, as mentioned in the context of organocatalysis. Chiral phosphine ligands in palladium-catalyzed reactions can also induce asymmetry. For example, a BINAP-ligated palladium catalyst could be used in an asymmetric amination reaction.
Another strategy involves the use of chiral starting materials or resolving agents. For instance, N-(3-aminopropyl)pyrimidin-2-amine could be reacted with a chiral carboxylic acid to form diastereomeric amide salts, which could then be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of a derivatized product.
The nucleophilic ring opening of chiral precursors by the amine functionality of N-(3-aminopropyl)pyrimidin-2-amine can also be a viable route. For example, reaction with a chiral epoxide would result in the formation of a chiral amino alcohol derivative. The stereochemistry of the epoxide would dictate the stereochemistry of the product.
Hydrochloride Salt Formation and Purification Techniques for Research Applications
For research applications, particularly in biological assays where aqueous solubility is crucial, N-(3-aminopropyl)pyrimidin-2-amine is often converted to its dihydrochloride salt. The presence of two basic nitrogen centers (the primary aliphatic amine and the pyrimidine ring nitrogens) allows for the formation of a stable dihydrochloride salt.
The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The HCl can be added as a gas or as a solution (e.g., HCl in diethyl ether or isopropanol). The dihydrochloride salt usually precipitates out of the solution and can be collected by filtration.
General Procedure for Dihydrochloride Salt Formation:
The purified N-(3-aminopropyl)pyrimidin-2-amine free base is dissolved in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol).
A solution of anhydrous HCl (2.2 to 2.5 equivalents) in a compatible solvent (e.g., isopropanol or diethyl ether) is added dropwise to the stirred solution of the amine at room temperature or below.
The resulting precipitate of N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride is stirred for a period to ensure complete precipitation.
The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.
Purification of the dihydrochloride salt is often achieved through recrystallization. A suitable solvent system is one in which the salt has low solubility at room temperature but is reasonably soluble at elevated temperatures. Common solvent systems for recrystallizing amine hydrochlorides include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane. The process involves dissolving the crude salt in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then collected by filtration and dried.
The purity of the final product is typically assessed by various analytical techniques, including:
Spectroscopic and Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride (B599025). researchgate.netspringernature.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons. ipb.pt
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons present. The protons on the pyrimidine (B1678525) ring would appear in the aromatic region, while the methylene (B1212753) (-CH₂) groups of the aminopropyl chain would produce signals in the aliphatic region. The coupling patterns between adjacent protons would further confirm the structure of the propyl chain. For instance, studies on similar 2-aminopyrimidine (B69317) structures show characteristic signals for the H-5 proton of the pyrimidine ring. semanticscholar.org
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic vs. aliphatic).
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N-(3-aminopropyl)pyrimidin-2-amine (Note: Data is hypothetical, based on the analysis of similar structures. Actual shifts may vary based on solvent and experimental conditions.)
| Atom Type | Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H (Proton) | Pyrimidine Ring Protons (H-4, H-5, H-6) | 6.5 - 8.5 | Signals appear in the downfield aromatic region. |
| Aminopropyl Chain Protons (-CH₂-) | 1.5 - 3.5 | Multiple signals expected due to different chemical environments and spin-spin coupling. | |
| Amine/Ammonium (B1175870) Protons (-NH-, -NH₃⁺) | Variable | Often broad signals, position is dependent on solvent, concentration, and temperature. | |
| ¹³C (Carbon) | Pyrimidine Ring Carbons | 105 - 165 | Aromatic carbons with distinct shifts based on nitrogen proximity. |
| Aminopropyl Chain Carbons (-CH₂-) | 20 - 50 | Aliphatic carbons in the upfield region. |
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. vanderbilt.edu For N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride, MS is critical for confirming the molecular weight and providing evidence for its structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI) are commonly used for such polar molecules. nih.gov
The analysis would reveal a molecular ion peak corresponding to the protonated free base [M+H]⁺. The high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, fragmentation often involves cleavage at the alpha-carbon position, which can be a key identifier. youtube.comnih.gov The fragmentation of the pyrimidine ring itself can also yield characteristic ions. sapub.orgresearchgate.net
Table 2: Expected Mass Spectrometry Fragments for N-(3-aminopropyl)pyrimidin-2-amine (Note: Based on the structure and common fragmentation pathways for amines and pyrimidines.)
| Fragment Type | Expected m/z | Description |
|---|---|---|
| Protonated Molecule [M+H]⁺ | 153.12 | Corresponds to the free base (C₇H₁₂N₄) plus a proton. |
| Alpha-cleavage fragment | Variable | Loss of an ethylamine (B1201723) or propyl radical from the side chain. |
| Pyrimidine ring fragments | Variable | Fragments resulting from the cleavage of the pyrimidine ring structure. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.
The IR spectrum would display characteristic absorption bands confirming the key structural features. The N-H stretching vibrations of the primary (NH₂) and secondary (NH) amine groups are expected in the 3200-3500 cm⁻¹ region. orgchemboulder.com As a dihydrochloride salt, the formation of ammonium ions (NH₃⁺ and R₂NH₂⁺) leads to broad and complex absorption bands in the 2400-3200 cm⁻¹ range. researchgate.net The spectrum would also show C-H stretching from the aliphatic chain (around 2850-2960 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring (typically 1500-1650 cm⁻¹). ijirset.com The N-H bending vibrations for the primary amine are also expected around 1580-1650 cm⁻¹. orgchemboulder.com
Table 3: Key Infrared Absorption Bands for this compound (Note: Wavenumbers are approximate and based on general functional group correlations.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary & Secondary Amines | 3200 - 3500 (Medium, Sharp) |
| N⁺-H Stretch | Ammonium Hydrochloride Salt | 2400 - 3200 (Strong, Broad) |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 (Medium to Strong) |
| N-H Bend | Primary Amine (NH₂) | 1580 - 1650 (Medium) |
| C=N and C=C Stretch | Pyrimidine Ring | 1500 - 1650 (Medium to Strong) |
| C-N Stretch | Aliphatic & Aromatic Amines | 1020 - 1340 (Weak to Medium) |
X-ray Diffraction (XRD) for Crystalline Structure Determination
An XRD analysis of a suitable crystal of this compound would confirm the connectivity established by NMR and also reveal how the molecules pack together in the crystal lattice. This includes details of intermolecular interactions, such as hydrogen bonding involving the amine and pyrimidine nitrogen atoms and the chloride counter-ions. While specific data for this compound is not widely published, analysis of related pyrimidine derivatives shows the type of detailed crystallographic data that can be obtained. nih.gov
Table 4: Example of Crystal Data Parameters Obtainable from XRD (Note: These parameters are illustrative, based on data for a similar heterocyclic amine, and would need to be determined experimentally for the title compound.)
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Triclinic). |
| Space Group | Describes the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
Chromatographic Methods for Purity Assessment and Separation in Research
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed. cmes.org In this setup, the compound is passed through a column with a nonpolar stationary phase (like C18) using a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyrimidine ring absorbs strongly.
Table 5: Typical HPLC Method Parameters for Purity Analysis (Note: This represents a hypothetical but standard method for a compound of this type.)
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water with a buffer (e.g., 0.1% Trifluoroacetic Acid or Ammonium Acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. oiv.int A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Due to the polar nature of the amine groups and the dihydrochloride salt, a relatively polar solvent system would be required for elution on silica gel. The spots can be visualized under UV light (due to the UV-active pyrimidine ring) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot. rsc.org
Specialized Derivatization Strategies for Enhanced Analytical Detection
Several classes of derivatizing agents are particularly well-suited for the modification of primary amines like that found in N-(3-aminopropyl)pyrimidin-2-amine. These agents can be broadly categorized based on the type of tag they introduce, which in turn dictates the optimal detection method.
Fluorescent Labeling Agents:
Fluorescent derivatization is a highly sensitive technique. Reagents in this category react with the primary amine to form a product that fluoresces intensely, allowing for detection at very low concentrations.
Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, reacts with primary amines in alkaline conditions to produce stable, fluorescent sulfonamide derivatives. nih.govijcce.ac.irresearchgate.net This method is robust and has been extensively used for the analysis of various compounds bearing primary and secondary amine groups. nih.gov The resulting dansylated derivative of N-(3-aminopropyl)pyrimidin-2-amine would exhibit strong fluorescence, enabling highly sensitive detection by HPLC with a fluorescence detector. The reaction is typically carried out in a buffered aqueous-organic mixture at a slightly elevated temperature to ensure complete derivatization. ijcce.ac.irresearchgate.netmdpi.com
o-Phthalaldehyde (OPA): OPA is another widely used reagent for the fluorogenic detection of primary amines. nih.gov In the presence of a thiol, such as 2-mercaptoethanol, OPA reacts rapidly with primary amines at room temperature under alkaline conditions to form highly fluorescent isoindole derivatives. nih.gov This method is known for its speed and high sensitivity, with detection limits often in the picomole range. nih.gov However, the stability of the OPA derivatives can sometimes be a concern and may require immediate analysis.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is a valuable derivatizing agent that reacts with primary and secondary amines to yield stable and highly fluorescent derivatives. nih.govresearchgate.net The derivatization is typically performed in a borate (B1201080) buffer at alkaline pH and room temperature. nih.gov This method offers the advantage of producing derivatives with high fluorescence quantum yields, leading to excellent sensitivity. nih.govresearchgate.net The stability of the FMOC derivatives is also a significant advantage, allowing for automated analysis of multiple samples. nih.gov
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a non-fluorescent reagent that forms highly fluorescent and stable adducts upon reaction with primary and secondary amines. biotium.comresearchgate.netaatbio.comresearchgate.net The reaction is typically carried out under alkaline conditions, and the resulting derivatives can be detected with high sensitivity using a fluorescence detector. biotium.comaatbio.com The fluorescence of NBD-amine adducts is sensitive to the polarity of the solvent. aatbio.com
UV-Visible Chromophore Labeling Agents:
For laboratories equipped with standard HPLC-UV detectors, derivatization to attach a strong chromophore is a practical approach. While generally less sensitive than fluorescence detection, it provides a robust and reliable method for quantification. Many of the fluorescent labeling agents, such as dansyl chloride and FMOC-Cl, also impart strong UV absorbance to the derivative, allowing for dual detection possibilities.
Mass Spectrometry Derivatization:
In the context of mass spectrometry, derivatization can be employed not only to improve chromatographic separation but also to enhance ionization efficiency and control fragmentation patterns. The introduction of a permanently charged group or a group that is easily ionizable can significantly improve the signal intensity in electrospray ionization (ESI) mass spectrometry. Furthermore, the fragmentation of derivatized amines often follows predictable pathways, which can be useful for structural confirmation. libretexts.orgyoutube.comlibretexts.org For instance, derivatization can lead to characteristic neutral losses or the formation of specific fragment ions that are indicative of the original amine structure.
The following interactive table summarizes the key aspects of these derivatization strategies as they would apply to N-(3-aminopropyl)pyrimidin-2-amine.
| Derivatizing Agent | Reaction Conditions | Detection Method | Advantages |
| Dansyl Chloride (DNS-Cl) | Alkaline pH (e.g., sodium carbonate/bicarbonate buffer), elevated temperature (e.g., 50-60°C). nih.govijcce.ac.irmdpi.com | HPLC with Fluorescence or UV detection. researchgate.net | Forms stable and highly fluorescent derivatives; also UV-active. nih.govresearchgate.net |
| o-Phthalaldehyde (OPA) | Alkaline pH, presence of a thiol (e.g., 2-mercaptoethanol), room temperature. nih.gov | HPLC with Fluorescence detection. | Rapid reaction, very high sensitivity. nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Alkaline pH (e.g., borate buffer), room temperature. nih.gov | HPLC with Fluorescence or UV detection. | Produces highly fluorescent and stable derivatives. nih.govresearchgate.net |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Alkaline pH, can be performed at room or elevated temperature. biotium.comaatbio.comresearchgate.net | HPLC with Fluorescence or UV-Vis detection. researchgate.netaatbio.com | Forms stable, intensely fluorescent adducts. biotium.comaatbio.com |
Theoretical and Computational Investigations of N 3 Aminopropyl Pyrimidin 2 Amine Dihydrochloride and Its Analogs
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like N-(3-aminopropyl)pyrimidin-2-amine and its analogs. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to compute various molecular properties. nih.goviiste.org For pyrimidine (B1678525) derivatives, these calculations provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for understanding their chemical behavior and interactions with biological targets. africanjournalofbiomedicalresearch.comnih.gov
The electronic properties of pyrimidine and its derivatives have been a subject of theoretical studies. iiste.org The positions of nitrogen atoms in the pyrimidine ring significantly influence its electronic characteristics. iiste.org Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in determining the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. For pyrimidine derivatives, MEP analysis can pinpoint the nitrogen atoms and other functional groups that are likely to participate in intermolecular interactions, such as hydrogen bonding. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and intramolecular interactions. nih.gov
Below is a table summarizing key electronic properties that can be determined for N-(3-aminopropyl)pyrimidin-2-amine and its analogs through quantum chemical calculations.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Helps in understanding electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like N-(3-aminopropyl)pyrimidin-2-amine and its analogs with various biological targets. The primary goal of molecular docking is to identify the most stable binding conformation of the ligand within the active site of the protein. nih.govarxiv.org
For pyrimidine derivatives, molecular docking studies have been extensively used to investigate their interactions with a range of protein targets, including kinases and other enzymes. nih.govnih.gov The process involves generating a set of possible conformations of the ligand and then scoring them based on how well they fit into the binding pocket of the target protein. The scoring functions estimate the binding free energy, with lower scores generally indicating a more favorable interaction. arxiv.org
The predicted binding mode from a docking study reveals specific intermolecular interactions between the ligand and the protein's amino acid residues. Common interactions observed for pyrimidine-based ligands include:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the amino groups are common hydrogen bond donors and acceptors.
Hydrophobic Interactions: Aromatic rings and alkyl chains can form hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic pyrimidine ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The following table illustrates the types of interactions that can be predicted for N-(3-aminopropyl)pyrimidin-2-amine when docked into a hypothetical kinase binding site.
| Interaction Type | Ligand Moiety | Potential Interacting Residue |
| Hydrogen Bond (Donor) | Aminopropyl group (NH2) | Aspartate, Glutamate |
| Hydrogen Bond (Acceptor) | Pyrimidine ring nitrogens | Serine, Threonine, Lysine |
| Hydrophobic Interaction | Propyl chain | Leucine, Valine, Isoleucine |
| Electrostatic Interaction | Protonated amine group | Aspartate, Glutamate |
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For N-(3-aminopropyl)pyrimidin-2-amine and its analogs, SAR studies involve systematically modifying different parts of the molecule and evaluating the effect of these changes on its activity against a specific biological target. nih.govrsc.org The insights gained from SAR studies guide the rational design of new, more potent, and selective molecules. researchgate.net
Numerous SAR studies on aminopyrimidine derivatives have been reported, highlighting the importance of various structural features for their biological effects. researchgate.netnih.gov Key areas of modification often include:
Substituents on the pyrimidine ring: Introducing different functional groups at various positions of the pyrimidine ring can significantly alter the compound's electronic properties, solubility, and ability to interact with the target.
The amino side chain: The length, flexibility, and functional groups of the aminopropyl chain can be modified to optimize interactions with the target protein.
The table below provides a hypothetical SAR summary for analogs of N-(3-aminopropyl)pyrimidin-2-amine based on common findings in the literature for similar compounds.
| Modification Site | Substituent | Effect on Activity (Hypothetical) | Rationale |
| Pyrimidine Ring (Position 4) | Small alkyl group | Increase | May enhance hydrophobic interactions. |
| Pyrimidine Ring (Position 5) | Halogen (e.g., F, Cl) | Variable | Can alter electronic properties and binding affinity. |
| Aminopropyl Chain | Shortening the chain | Decrease | May disrupt optimal positioning in the binding site. |
| Aminopropyl Chain | Introducing a hydroxyl group | Increase | Could form additional hydrogen bonds. |
| 2-Amino Group | Methylation | Decrease | May cause steric hindrance and loss of a hydrogen bond donor. |
These studies often lead to the development of quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structures with biological activity, further aiding in the design of novel compounds.
Conformational Analysis and Tautomeric Equilibrium Investigations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of N-(3-aminopropyl)pyrimidin-2-amine involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The flexible aminopropyl chain can adopt various conformations, which can influence how the molecule fits into a protein's binding site. nih.gov
Tautomerism is another important consideration for pyrimidin-2-amine derivatives. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Pyrimidin-2-amine can exist in two main tautomeric forms: the amino form and the imino form. researchgate.net
Amino form: The proton is attached to the exocyclic nitrogen atom.
Imino form: The proton has migrated to one of the ring nitrogen atoms, resulting in an exocyclic imine double bond.
Computational and experimental studies have shown that for simple 2-aminopyrimidines, the amino tautomer is generally the more stable form. researchgate.net However, the tautomeric equilibrium can be influenced by factors such as substitution patterns, solvent effects, and interactions within a biological environment. acs.orgias.ac.in Understanding the preferred tautomeric state is crucial, as it affects the molecule's hydrogen bonding pattern and, consequently, its interaction with biological targets.
The table below summarizes the key aspects of conformational and tautomeric analysis for N-(3-aminopropyl)pyrimidin-2-amine.
| Aspect | Description | Importance in Drug Design |
| Conformational Analysis | Study of different spatial arrangements due to bond rotation. | The bioactive conformation is the one that binds to the target. Understanding conformational preferences helps in designing rigid analogs that lock into this conformation. |
| Tautomeric Equilibrium | Interconversion between the amino and imino forms. | The dominant tautomer determines the hydrogen bonding pattern, which is critical for specific ligand-target recognition. |
Molecular Dynamics Simulations for Dynamic Behavior
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the system over time. bohrium.com MD simulations are powerful computational tools for studying the flexibility of N-(3-aminopropyl)pyrimidin-2-amine and its analogs, as well as the dynamic nature of their interactions with biological targets. ekb.eg
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom. This allows for the observation of how the ligand and protein move and adapt to each other. Key insights that can be gained from MD simulations include:
Binding Stability: MD simulations can assess the stability of the binding pose predicted by molecular docking. If the ligand remains stably bound in the active site throughout the simulation, it provides confidence in the predicted binding mode.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these changes, providing a more realistic model of the interaction.
Water Dynamics: The role of water molecules in the binding site can be investigated. Water molecules can mediate interactions between the ligand and the protein.
Free Energy Calculations: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
The following table outlines the typical steps and outcomes of an MD simulation study for a ligand-protein complex.
| Simulation Step | Description | Outcome |
| System Preparation | The ligand-protein complex is placed in a simulation box with solvent (usually water) and ions. | A realistic environment for the simulation is created. |
| Minimization | The energy of the system is minimized to remove any steric clashes. | A stable starting structure for the simulation is obtained. |
| Equilibration | The system is gradually heated and pressurized to the desired temperature and pressure. | The system reaches a state of equilibrium. |
| Production Run | The simulation is run for a specified amount of time (nanoseconds to microseconds), and the atomic trajectories are saved. | A detailed record of the dynamic behavior of the system is generated. |
| Analysis | The trajectories are analyzed to calculate various properties, such as RMSD, RMSF, hydrogen bonds, and binding free energy. | Quantitative and qualitative insights into the ligand-protein interaction are obtained. |
Exploration of Research Applications Beyond Human Clinical Contexts
Utilization as a Molecular Building Block and Scaffold in Chemical Synthesis
The chemical architecture of N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride (B599025), which combines a heterocyclic aromatic system with a reactive aliphatic diamine chain, positions it as a versatile scaffold in synthetic chemistry. The pyrimidine (B1678525) core is a common motif in biologically active molecules, while the aminopropyl group provides a convenient point for chemical modification and elaboration. nih.govmdpi.comresearchgate.net This duality allows chemists to use the molecule as a foundational piece for constructing more complex molecular entities.
The 2-aminopyrimidine (B69317) moiety is a well-established precursor in the synthesis of fused heterocyclic systems. nih.gov The presence of multiple nitrogen atoms in the ring and the exocyclic amino group serve as reactive sites for cyclization and condensation reactions. nih.govmdpi.com Synthetic strategies can leverage these features to build bicyclic and tricyclic structures, such as pyridodipyrimidines, which are of interest for their material and biological properties. nih.gov The aminopropyl side chain can be further functionalized or used to attach the pyrimidine scaffold to other molecular fragments, enabling the creation of diverse chemical libraries. nih.govmdpi.com For example, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are commonly used to append aryl groups to the aminopyrimidine core, demonstrating its utility as a versatile building block. mdpi.comresearchgate.netdntb.gov.ua
| Heterocyclic System | Synthetic Precursor | Key Reaction Type | Reference |
|---|---|---|---|
| N-Arylpyrimidin-2-amines | 4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | mdpi.com |
| Pyridodipyrimidines | 6-aminouracil derivatives | Condensation with Aldehydes | nih.gov |
| PLK4 Inhibitors | Pyrimidin-2-amine core | Nucleophilic Substitution | nih.gov |
| 1,2,4-Triazolo[4,3-a]pyrimidines | 2-Arylhydrazonopropanals | Condensation/Cyclization | mdpi.com |
Polyamines are ubiquitous polycations that play crucial roles in cellular processes. plos.org The synthesis of polyamine analogues and conjugates is a significant area of research for developing chemical probes and therapeutic agents. nih.govmdpi.com N-(3-aminopropyl)pyrimidin-2-amine, containing a 1,3-diaminopropane (B46017) backbone, is an ideal starting material or intermediate for constructing longer polyamine chains or for creating conjugates where the pyrimidine moiety is attached to another molecule via a polyamine linker. nih.govmdpi.com The terminal primary amino group allows for regioselective alkylation or acylation, enabling the stepwise elongation of the polyamine chain or conjugation to molecules like antibiotics or peptides. nih.govmdpi.com This approach has been used to enhance the cellular uptake and activity of certain drugs. nih.gov
Role in Catalysis and Coordination Chemistry
The multiple nitrogen atoms within N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride make it a highly effective ligand for coordinating with metal ions. This property is foundational to its applications in catalysis and the development of novel coordination complexes.
The compound features several potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the two nitrogen atoms of the aminopropyl side chain. This structure allows it to act as a multidentate ligand, capable of binding to a metal center through multiple points of attachment, forming stable chelate rings. scirp.orgresearchgate.net The coordination behavior of 2-aminopyrimidine and related ligands with various transition metals, such as copper(II), cobalt(II), and nickel(II), has been extensively studied. scirp.orgresearchgate.netnih.govmdpi.com These studies show that the ring nitrogen and the exocyclic amino group can both participate in binding, leading to the formation of monomeric complexes or extended coordination polymers. researchgate.net The flexible aminopropyl chain in N-(3-aminopropyl)pyrimidin-2-amine provides additional binding sites and conformational flexibility, allowing for the design of complexes with specific geometries and electronic properties. mdpi.com
| Potential Coordination Site | Description | Role in Complex Formation |
|---|---|---|
| Pyrimidine Ring Nitrogens (N1, N3) | sp²-hybridized nitrogen atoms within the aromatic ring. | Act as Lewis bases, coordinating to metal ions. Often involved in bridging between metal centers in polymers. researchgate.net |
| Exocyclic Amino Nitrogen (on Ring) | Primary amino group attached to the pyrimidine ring. | Participates in chelation with a ring nitrogen to form a stable 5-membered ring with the metal. scirp.org |
| Propyl Chain Amines | Primary and secondary amines of the side chain. | Provide additional coordination points, enabling tridentate or tetradentate binding modes and enhancing complex stability. mdpi.com |
The primary amino group on the propyl side chain is a key feature for applications in catalysis. Primary amines are known to act as effective organocatalysts for a variety of organic transformations. Furthermore, this functional group provides a handle for immobilizing the molecule onto a solid support, such as polystyrene or silica (B1680970), to create a heterogeneous catalyst. nih.gov Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov The pyrimidine core can also influence catalytic activity by modulating the electronic properties of the active site or by participating in non-covalent interactions with substrates. The combination of a metal-binding site (the pyrimidine and amino groups) and a reactive organic functional group opens possibilities for developing cooperative catalytic systems where both the metal and the ligand participate in the catalytic cycle. nih.govrsc.org
Investigations in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. nih.govthno.org The structure of this compound is well-suited for participation in such assemblies. The amino groups are excellent hydrogen bond donors, while the pyrimidine ring nitrogens are hydrogen bond acceptors. researchgate.net This dual functionality allows the molecule to form predictable and stable hydrogen-bonding networks, leading to self-assembly into higher-order structures like chains, sheets, or three-dimensional frameworks. nih.govmagtech.com.cn
In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. thno.orgnih.gov While N-(3-aminopropyl)pyrimidin-2-amine is more likely to act as a component of a larger host assembly or as a guest itself, its ability to form specific, directional interactions is key. For instance, the pyrimidine ring can engage in π-π stacking interactions with other aromatic systems, while the protonated amine groups (in the dihydrochloride form) can form strong hydrogen bonds with crown ethers or other oxygen-rich hosts. These non-covalent interactions are the basis for molecular recognition and the formation of complex, functional supramolecular architectures. nih.govnih.gov
| Intermolecular Interaction | Participating Functional Group(s) | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding | -NH₂ and -NH- groups (donors); Pyrimidine Nitrogens (acceptors) | Directs the self-assembly of molecules into defined one-, two-, or three-dimensional networks. researchgate.net |
| π-π Stacking | Pyrimidine Ring | Contributes to the stabilization of layered structures through interactions between aromatic rings. |
| Ion-Dipole / Electrostatic | Protonated Amine Groups (R-NH₃⁺) | Enables interaction with anionic species or polar hosts, crucial for host-guest recognition. thno.org |
Hydrogen Bonding Networks and Self-Assembly
The 2-aminopyrimidine scaffold, a core component of N-(3-aminopropyl)pyrimidin-2-amine, is a subject of significant interest in supramolecular chemistry due to its capacity for forming robust hydrogen bonds. The arrangement of hydrogen bond donors (the amino group) and acceptors (the ring nitrogen atoms) allows for the creation of specific and predictable self-assembly patterns.
In derivatives like N-(3-methylphenyl)pyrimidin-2-amine, two independent molecules within the asymmetric unit demonstrate different orientations of the aromatic rings. nih.gov These molecules participate in distinct hydrogen bonding patterns. One molecule forms a centrosymmetric dimer through an eight-membered {HNCN}2 synthon. nih.gov The second molecule engages in an N—H⋯N hydrogen bond with the other pyrimidine nitrogen atom of the first molecule, leading to the formation of tetrameric aggregates. nih.gov These aggregates are further stabilized by C—H⋯N and C—H⋯π interactions, which consolidate the crystal packing. nih.gov
Studies on silylated 2-aminopyrimidines have further elucidated the versatility of these hydrogen bonding interactions. Intermolecular N–H···N bridges are a consistent feature in the solid-state structures of these compounds. mdpi.com These interactions create various motifs, including twelve-membered and ten-membered rings, depending on the specific arrangement of the interacting molecules. mdpi.com In some structures, a dense network of these hydrogen bridges contributes to high thermal stability, with melting points exceeding 300 °C. mdpi.com The ability of the amide unit in related N-unsubstituted 2-aminobenzamides to act simultaneously as a hydrogen bond donor and acceptor further highlights the potential for forming extensive intermolecular networks. mdpi.com
Molecular Recognition Phenomena
The specific geometry and hydrogen-bonding capabilities of the 2-aminopyrimidine moiety make it an effective component for molecular recognition in various biological and chemical systems. This structural motif is recognized by a wide range of biological targets, forming the basis of its application in designing enzyme inhibitors and receptor ligands.
In the context of enzyme inhibition, the aminopyrimidine core can form key interactions with residues in the hinge region of kinases. nih.gov This recognition is fundamental to its inhibitory activity. Similarly, in DPP-4 inhibitors, derivatives are designed to form salt bridges and hydrogen bond interactions within the enzyme's active site, particularly the N-terminal recognition region and the S1 pocket. researchgate.net
Molecular recognition is also central to the interaction of aminopyrimidine derivatives with nucleic acids. Certain synthetic peptides containing analogous structures, such as pyridine-2-carboxamidonetropsin, are designed to recognize and bind specific DNA sequences like 5'-TGTCA-3' as side-by-side dimers in the minor groove. nih.gov This demonstrates the potential for the targeted recognition of specific base pair sequences. The binding is often cooperative, involving 2:1 peptide-DNA complexes, and the specificity can be modulated by substitutions on the heterocyclic ring system. nih.gov
Probes and Tools in Biological Research (In Vitro and Non-Human In Vivo Models, Excluding Clinical Outcomes)
Enzyme Inhibition Studies (e.g., Glucuronidase, Ligases, Kinases, DPP-4)
The 2-aminopyrimidine scaffold is a versatile structural motif investigated for its inhibitory activity against several classes of enzymes in non-clinical research.
Glucuronidase: Overactivity of β-glucuronidase is associated with various pathologies, making its inhibition a significant area of research. mdpi.comnih.gov A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory potential. mdpi.comresearchgate.net In one study, a compound demonstrated an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.comsemanticscholar.org In silico docking studies suggest that the presence of hydrogen bond donor or acceptor functionalities is important for potent inhibitory activity. mdpi.com
Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is linked to proliferative diseases. nih.gov The 2-aminopyrimidine structure is a key component in a variety of kinase inhibitors. mdpi.com
Tyrosine Kinases (TKs): 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as potent, broadly active TK inhibitors. nih.gov One compound in this class exhibited IC50 values of 0.079 µM for PDGFr, 0.044 µM for EGFr, and 0.009 µM for c-Src. nih.gov
Polo-like Kinase 4 (PLK4): As a regulator of centriole duplication, PLK4 is an anticancer target. nih.gov A series of novel PLK4 inhibitors with an aminopyrimidine core were developed, with one compound showing a PLK4 IC50 of 0.0067 μM. nih.gov
Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is critical in cancer cell signaling. nih.gov (Thienopyrimidin-2-yl)aminopyrimidines have been discovered as potent inhibitors of PI3K and, in some cases, dual PI3K/mTOR inhibitors. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent candidates for inhibiting overexpressed CDK2 in cancers, with one analogue showing a binding affinity of -68.23 kcal·mol−1 in computational studies. rsc.org
DPP-4: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a therapeutic strategy for managing blood glucose by preventing the degradation of incretin (B1656795) hormones. nih.govnih.gov The development of DPP-4 inhibitors is an active area of drug discovery. jetir.org Research has focused on various heterocyclic structures, including those derived from a 2-aminopyrimidine base, to identify compounds that can effectively interact with the enzyme's active site, including its catalytic domain and S1/S2 pockets. researchgate.net
| Enzyme Target | Compound Class | Key Findings (IC50/Ki) |
|---|---|---|
| β-Glucuronidase | 2-Aminopyrimidine Derivatives | Compound 24 : IC50 = 2.8 ± 0.10 µM mdpi.com |
| Tyrosine Kinases (PDGFr, EGFr, c-Src) | 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-ones | PDGFr: 0.079 µM; EGFr: 0.044 µM; c-Src: 0.009 µM nih.gov |
| Polo-like Kinase 4 (PLK4) | Aminopyrimidine Core Inhibitors | Compound 8h : IC50 = 0.0067 µM nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | N-(pyridin-3-yl)pyrimidin-4-amine Analogues | Binding Affinity = -68.23 kcal·mol−1 (Computational) rsc.org |
Receptor Agonism/Antagonism Studies (e.g., Histamine (B1213489) H3, Adenosine (B11128) Receptors, RAGE)
Histamine H3 Receptor: The histamine H3 receptor (H3R) is a G-protein coupled receptor primarily found in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. wikipedia.orgwikipedia.org Antagonists of this receptor are being investigated for their potential in treating cognitive and neurodegenerative disorders. wikipedia.org A series of 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives were synthesized and tested for their binding affinity to human H3 receptors. nih.govnih.gov Structure-activity relationship studies led to the identification of a compound with high H3R affinity (Ki = 4.49 ± 1.25 nM) and over 6,500-fold selectivity against the H4 receptor. nih.govnih.gov
Adenosine Receptors: Adenosine receptors (A1, A2A, A2B, A3) are G-protein-coupled receptors involved in a wide array of physiological functions. mdpi.com The 2-aminopyrimidine scaffold has been incorporated into ligands targeting these receptors.
A1 and A2A Receptors: A series of amino-3,5-dicyanopyridines were evaluated, showing nanomolar binding affinity, particularly for the human A1 and A2A receptor subtypes. mdpi.com
A3 Receptor: Highly selective A3 adenosine receptor agonists have been developed. One compound, CP-532,903, which contains a purine (B94841) core structurally related to pyrimidine, demonstrated a Ki of 23 nM for the human A3 receptor and 210-fold selectivity over the human A1 receptor. nih.gov
Receptor for Advanced Glycation Endproducts (RAGE): RAGE is a cell surface receptor that recognizes multiple ligands, including advanced glycation endproducts (AGEs), HMGB1, and DNA, playing a role in sterile inflammation. nih.govnih.gov RAGE activation has been linked to the AIM2 inflammasome in acute pancreatitis models. nih.gov While direct studies involving this compound were not identified, the modulation of RAGE signaling by small molecules is an area of active research. For example, the RAGE inhibitor azeliragon (B1666252) (TTP488) has been investigated for its ability to block the binding of multiple RAGE ligands. nih.gov
| Receptor Target | Compound Class | Key Findings (Ki) |
|---|---|---|
| Histamine H3 (human) | 2,4-Diaminopyrimidine Derivatives | Compound 5 : Ki = 4.49 ± 1.25 nM nih.govnih.gov |
| Adenosine A3 (human) | N-methyluronamides | Compound CP-532,903 : Ki = 23 nM nih.gov |
| Adenosine A1/A2A (human) | Amino-3,5-dicyanopyridines | Nanomolar binding affinity observed mdpi.com |
Modulation of Cellular Processes (e.g., Antiproliferative Activity in Cell Lines, Antiviral Research)
Antiproliferative Activity: Derivatives of 2-aminopyrimidine are widely studied for their effects on cell proliferation in various cancer cell lines, often linked to their kinase inhibition activity.
Steroidal pyrimidine derivatives have shown potential toxicity against different human cancer cells in MTT assays. nih.gov Western blotting analysis indicated that one such compound causes apoptosis in MCF-7 breast cancer cells. nih.gov
In cellular studies, a 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative inhibited PDGF-mediated receptor autophosphorylation in several cell lines with IC50 values ranging from 0.002 to 0.026 µM and inhibited the proliferation of two PDGF-dependent cell lines at 0.3 µM. nih.gov
Antiviral Research: The pyrimidine core is a key structural feature in many compounds explored for antiviral activity.
N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have demonstrated a potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication in vitro. nih.gov Functional group analysis revealed that both the dispirotripiperazine and the 5-nitro-substituted pyrimidine ring were necessary for the activity. nih.gov
Research into broad-spectrum antiviral agents has explored various heterocyclic amine compounds. nih.gov While many natural products from microbes have shown activity against viruses like influenza, HIV, and hepatitis, the search for novel synthetic antivirals continues. mdpi.com Substituted pyrimido[4,5-d]pyrimidines have also been explored as potential antiviral agents. mdpi.com
DNA Binding and Intercalation Studies
The ability of small molecules to interact with DNA is a foundational concept in the development of certain therapeutic agents. Research has shown that compounds containing a pyrimidine ring can bind to DNA through various modes.
In one study, newly synthesized steroidal pyrimidine derivatives were investigated for their interaction with DNA using spectroscopic and hydrodynamic methods. nih.gov The results indicated that the compounds bind to DNA primarily through electrostatic and hydrophobic interactions. nih.gov Binding constants (Kb) were determined to be 2.31×10^3 M-1, 1.93×10^3 M-1, and 2.05×10^3 M-1 for the three compounds tested, respectively. nih.gov Molecular docking studies suggested that the steroidal pyrimidine moiety intercalates into the minor groove of the DNA helix. nih.gov Further, gel electrophoresis experiments with pBR322 DNA demonstrated that one of the compounds exhibited strong, concentration-dependent cleavage activity, indicating a significant interaction with the plasmid DNA. nih.gov
Future Directions and Emerging Research Avenues for N 3 Aminopropyl Pyrimidin 2 Amine Dihydrochloride Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency
Future research will likely focus on developing more efficient and scalable synthetic routes for N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride (B599025) and related aminopyrimidines. Traditional methods may be supplanted by modern techniques that offer higher yields, shorter reaction times, and greater purity. One promising area is the use of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which has been successfully applied to synthesize various N-aryl-pyrimidin-2-amine derivatives. mdpi.com This method allows for the formation of C-N bonds under relatively mild conditions.
Another avenue involves solvent-free and catalyst-free fusion reactions. For instance, various 2-aminopyrimidine (B69317) derivatives have been synthesized by fusing 2-amino-4,6-dichloropyrimidine with different amines in the presence of triethylamine, achieving good to excellent yields without the need for a solvent. nih.gov Exploring microwave-assisted organic synthesis is also a significant trend, as it often leads to dramatically reduced reaction times and improved yields. nih.govmdpi.comresearchgate.net Researchers may also investigate one-pot, multi-component reactions, which improve process efficiency by combining several synthetic steps without isolating intermediates. nih.govmdpi.com
| Synthetic Methodology | Key Features | Potential Advantages for Synthesis | Relevant Research |
| Palladium-Catalyzed Amination | Uses a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)) and a ligand (e.g., xantphos) to form C-N bonds. | High efficiency for N-arylation, applicable to a wide range of amine and aryl halide substrates. | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.com |
| Solvent-Free Fusion | Reactants are heated together in the absence of a solvent, often with a base like triethylamine. | Environmentally friendly (no solvent waste), simplified workup, potentially high yields. | Synthesis of β-glucuronidase inhibitors from 2-amino-4,6-dichloropyrimidine. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. | Drastically reduced reaction times, improved yields, enhanced reaction control. | Green synthesis of pyrimidine (B1678525) derivatives and other N-heterocycles. nih.govresearchgate.netrsc.org |
| Multi-Component Reactions | Three or more reactants are combined in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste and production time. | Synthesis of highly functionalized piperidines and pyrimidine derivatives. nih.govmdpi.com |
Advanced Computational Modeling for Predictive Research
Computational chemistry is set to play a pivotal role in accelerating research on N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride. Advanced modeling techniques can predict the compound's physicochemical properties, biological activity, and potential interactions with molecular targets, thereby guiding experimental work more effectively.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are a powerful tool for understanding how the structural features of pyrimidine derivatives influence their biological activity. rsc.org By developing robust QSAR models, researchers can design new analogues of this compound with potentially enhanced potency as, for example, kinase inhibitors. rsc.org
Molecular docking simulations can elucidate the binding modes of the compound with specific proteins, such as enzymes or receptors. nih.govrsc.orgnih.gov This information is crucial for structure-based drug design and for understanding the mechanism of action at a molecular level. Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the compound-protein complex over time, confirming the interactions predicted by docking studies. rsc.orgresearchgate.net These computational approaches, when combined, create a powerful workflow for screening virtual libraries of related compounds and prioritizing the most promising candidates for synthesis and biological testing. bg.ac.rsmdpi.com
| Modeling Technique | Primary Function | Application in Research |
| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity. | Designing new derivatives with improved inhibitory activity against therapeutic targets like Focal Adhesion Kinase (FAK). rsc.org |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Investigating binding modes with key residues of target proteins (e.g., β-glucuronidase, FAK) to explain inhibitory activity. nih.govrsc.orgnih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Confirming the stability of ligand-receptor complexes and validating docking results. rsc.orgresearchgate.net |
| Data-Driven QSAR | Uses machine learning to build predictive models from large chemical datasets. | Generalizing and predicting the activity of new pyrimidine derivatives against cancer cell lines. bg.ac.rsmdpi.com |
Expansion of Applications in Specialized Chemical Systems
While the current applications of this compound may be limited, its structural motifs—a primary amine, a propyl linker, and a 2-aminopyrimidine core—suggest a wide range of possibilities in specialized chemical systems. The 2-aminopyrimidine moiety is a well-known scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and enzyme inhibitory properties. mdpi.comnih.gov
Future research could explore its potential as a building block for creating more complex molecules. For example, the primary amine group can be functionalized to attach fluorophores, creating molecular probes for biological imaging or sensors for detecting specific analytes like metal ions. mdpi.com The aminopyrimidine core is also known to act as a ligand for metal complexation, opening avenues for its use in catalysis or materials science. mdpi.com Furthermore, its potential as an inhibitor for various enzymes could be systematically investigated. Many pyrimidine derivatives have been identified as potent inhibitors of kinases, β-glucuronidase, and other enzymes implicated in diseases like cancer. nih.govrsc.org
Exploration of Interdisciplinary Research Collaborations
The multifaceted potential of this compound necessitates a collaborative research approach. Progress in this area will be significantly enhanced by partnerships between different scientific disciplines.
Synthetic and Computational Chemistry: Synthetic chemists can synthesize novel derivatives, while computational chemists can model their properties and predict their biological activities. rsc.orgbg.ac.rs This synergy creates an efficient feedback loop, where computational predictions guide synthetic efforts, and experimental results validate and refine the computational models. mdpi.com
Chemistry and Biology: Collaborations with biologists and pharmacologists are essential to evaluate the biological activity of newly synthesized compounds. In vitro and in vivo testing can confirm the predictions from computational models and identify potential therapeutic applications, such as anticancer or antimicrobial agents. nih.govirphouse.com
Materials Science and Chemistry: Chemists can work with materials scientists to explore the incorporation of the compound into new materials. Its ability to coordinate with metals could be exploited to create novel polymers or metal-organic frameworks (MOFs) with unique catalytic or electronic properties.
Opportunities in Sustainable Chemistry and Green Synthesis
In line with the global push for environmental responsibility, future research on this compound will increasingly focus on sustainable and green chemistry principles. nih.gov The goal is to develop synthetic protocols that are not only efficient but also environmentally benign.
Key strategies for green synthesis include:
Solvent-Free Reactions: Conducting reactions without a solvent, or using water as a green solvent, minimizes volatile organic compound (VOC) emissions and simplifies product purification. nih.govmdpi.comresearchgate.net
Use of Reusable Catalysts: Employing heterogeneous or nano-catalysts that can be easily recovered and reused reduces waste and cost. researchgate.netrsc.org
Energy Efficiency: Microwave-assisted and ultrasound-irradiated reactions can significantly reduce energy consumption compared to conventional heating methods. nih.govrsc.org
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. nih.gov
By adopting these green methodologies, the synthesis of this compound and its derivatives can become more sustainable, aligning with modern standards of chemical manufacturing.
| Green Chemistry Principle | Methodology Example | Environmental Benefit |
| Waste Prevention | One-pot, multi-component reactions. | Reduces the number of steps and minimizes intermediate waste. |
| Atom Economy | Biginelli or Hantzsch-type reactions for pyrimidine synthesis. | Maximizes the use of starting materials, generating fewer byproducts. |
| Safer Solvents & Auxiliaries | Using water as a solvent; solvent-free conditions. | Eliminates the use and disposal of hazardous organic solvents. mdpi.comresearchgate.net |
| Energy Efficiency | Microwave or ultrasound irradiation. | Lowers energy consumption and shortens reaction times. nih.govrsc.org |
| Catalysis | Use of recyclable nano-catalysts or biocatalysts. | Reduces catalyst waste and allows for multiple reaction cycles. rsc.org |
Q & A
Q. What are the recommended synthetic routes for N-(3-aminopropyl)pyrimidin-2-amine dihydrochloride?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrimidin-2-amine derivatives with 3-aminopropyl halides in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. The dihydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) and adjusting the pH to ~2–3, followed by crystallization in ethanol or acetone . Purity (>95%) is confirmed using HPLC, and structural validation employs /-NMR and mass spectrometry (MS) .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Use PPE (gloves, lab coat) during handling, as dihydrochloride salts may cause skin/eye irritation. Avoid aqueous solutions unless immediately used, as hydrolysis can occur in prolonged moisture exposure .
Q. What characterization techniques are critical for verifying the compound’s identity?
Key methods include:
- NMR spectroscopy : Confirm proton environments (e.g., pyrimidine ring protons at δ 8.0–9.0 ppm, aminopropyl chain protons at δ 1.5–3.0 ppm).
- Elemental analysis : Validate stoichiometry (C, H, N, Cl content).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] or [M-Cl]).
- XRD : For crystalline structure determination .
Advanced Research Questions
Q. How can researchers optimize Ag(I) sorption studies using this compound?
Functionalize polymer resins with This compound to exploit its chelating properties. Test sorption capacity (mg/g) in chloride solutions at varying pH (2–6) and temperatures (25–60°C). Fit kinetic data to the pseudo-first-order model () and analyze selectivity against competing ions (e.g., Cu(II), Pb(II)) via ICP-MS. Maximum sorption capacities for Ag(I) have been reported up to 130 mg/g in analogous systems .
Q. What strategies mitigate low yields during scale-up synthesis?
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Purification : Employ flash chromatography (silica gel, CHCl/MeOH gradients) or recrystallization.
- Stoichiometric adjustments : Optimize molar ratios of pyrimidine precursors to aminopropyl reagents (e.g., 1:1.2) to account by-product formation. Yields >70% are achievable with rigorous drying of intermediates .
Q. How does this compound influence polyamine-mediated biological processes?
As a polyamine derivative, it may modulate DNA antigenicity by altering electrostatic interactions between DNA and antibodies. In vitro, test its impact on antibody binding kinetics (e.g., ELISA or surface plasmon resonance) at physiological pH (7.4). Compare effects to spermine/spermidine, noting concentration-dependent inhibition or enhancement of immune responses .
Q. What analytical approaches resolve contradictions in purity assessments?
Discrepancies between HPLC (>95%) and elemental analysis (<90%) suggest hygroscopicity or residual solvents. Address this via:
- Karl Fischer titration : Quantify water content.
- Thermogravimetric analysis (TGA) : Identify solvent loss temperatures.
- High-resolution MS : Detect trace impurities (e.g., dechlorinated by-products) .
Methodological Notes
- Synthesis Troubleshooting : If crystallization fails, consider seeding with pre-formed dihydrochloride crystals or switching solvents (e.g., THF/ether mixtures).
- Biological Assays : Pre-dissolve the compound in deionized water with pH adjustment (HCl/NaOH) to enhance solubility while maintaining stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
